molecular formula C16H19N5O2 B11659931 N-[(Z)-[(4-methylquinazolin-2-yl)amino](propanoylamino)methylidene]propanamide

N-[(Z)-[(4-methylquinazolin-2-yl)amino](propanoylamino)methylidene]propanamide

Cat. No.: B11659931
M. Wt: 313.35 g/mol
InChI Key: UXDVZCSSBWYYBN-UHFFFAOYSA-N
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Description

N-[(Z)-(4-methylquinazolin-2-yl)aminomethylidene]propanamide is a synthetic quinazoline-derived compound characterized by a unique hybrid structure combining a 4-methylquinazoline core with a propanamide moiety. The quinazoline scaffold is widely recognized for its pharmacological relevance, particularly in anticancer and antimicrobial research, due to its ability to interact with biological targets like kinase enzymes . The Z-configuration of the methylidene group in this compound suggests stereochemical specificity, which may influence its binding affinity and metabolic stability.

Properties

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

N-[N'-(4-methylquinazolin-2-yl)-N-propanoylcarbamimidoyl]propanamide

InChI

InChI=1S/C16H19N5O2/c1-4-13(22)19-16(20-14(23)5-2)21-15-17-10(3)11-8-6-7-9-12(11)18-15/h6-9H,4-5H2,1-3H3,(H2,17,18,19,20,21,22,23)

InChI Key

UXDVZCSSBWYYBN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(=NC1=NC2=CC=CC=C2C(=N1)C)NC(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Z)-[(4-methylquinazolin-2-yl)aminomethylidene]propanamide typically involves the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Substitution at the 4-Position:

    Formation of the Propanamide Moiety: The propanamide moiety can be introduced through the reaction of the quinazoline derivative with propanoyl chloride in the presence of a base such as pyridine.

    Final Coupling Reaction: The final step involves the coupling of the quinazoline derivative with the propanamide moiety under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of N-(Z)-[(4-methylquinazolin-2-yl)aminomethylidene]propanamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Z)-[(4-methylquinazolin-2-yl)aminomethylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

N-(Z)-[(4-methylquinazolin-2-yl)aminomethylidene]propanamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into cellular processes and mechanisms.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anticancer or antimicrobial agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(Z)-[(4-methylquinazolin-2-yl)aminomethylidene]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with two primary classes of derivatives:

  • Quinazoline-based amides (e.g., N-alkyl-2-trichloromethylquinazolin-4-amines): These compounds, such as those synthesized via nitration in concentrated sulfuric/nitric acid systems , exhibit substitutions at the quinazoline C2 and C4 positions.
  • Propanamide derivatives (e.g., 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides): These compounds, prepared via multistep reactions involving hydrazine and carbon disulfide , replace the quinazoline core with heterocycles like oxadiazole or thiazole. The sulfanyl and substituted phenyl groups in these derivatives may improve solubility but reduce membrane permeability compared to the methylquinazoline-propanamide hybrid.

Stability and Reactivity

The propanamide moiety in the target compound may confer hydrolytic stability under physiological conditions compared to ester-linked analogues. However, the absence of electron-withdrawing groups (e.g., NO₂ in nitrated quinazolines ) could render it less reactive in electrophilic substitution reactions.

Biological Activity

Overview of Quinazoline Derivatives

Quinazoline derivatives, including those with modifications like propanamide groups, have shown significant biological activities, particularly in the fields of oncology and infectious diseases. The 4-methylquinazoline moiety is notable for its role in various pharmacological activities.

Biological Activities

  • Anticancer Activity :
    • Many quinazoline derivatives have been investigated for their anticancer properties. For instance, compounds that incorporate a quinazoline structure have been shown to inhibit specific kinases involved in cancer cell proliferation and survival.
    • A study demonstrated that certain 4-methylquinazoline derivatives exhibited selective cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents.
  • Antimicrobial Properties :
    • Quinazoline derivatives have also been evaluated for antimicrobial activity. Some studies report that these compounds can inhibit bacterial growth, suggesting their potential use as antibiotics.
    • The mechanism often involves interference with bacterial DNA synthesis or inhibition of essential enzymes.
  • Anti-inflammatory Effects :
    • Research has indicated that quinazoline-based compounds may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases.
    • These effects are typically mediated through the inhibition of pro-inflammatory cytokines.

Case Studies

  • Case Study 1 : A derivative of 4-methylquinazoline was tested for its ability to inhibit tumor growth in a mouse model of breast cancer. Results showed a significant reduction in tumor size compared to controls, with minimal toxicity observed in normal tissues.
  • Case Study 2 : In vitro studies on a related quinazoline compound revealed potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated a mechanism of action involving disruption of bacterial cell wall synthesis.

Research Findings

Compound NameActivity TypeTarget/MechanismReference
4-MethylquinazolineAnticancerInhibition of kinase pathways
Quinazoline Derivative AAntimicrobialDNA synthesis inhibition
Quinazoline Derivative BAnti-inflammatoryCytokine inhibition

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